5-(4-chlorophenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
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Overview
Description
5-(4-chlorophenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a complex heterocyclic compound. It belongs to the class of pyrimidoquinolines, which are known for their diverse biological activities and potential therapeutic applications. This compound features a unique structure with a chlorophenyl group and multiple fused rings, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione typically involves multicomponent reactions (MCRs). One common method is the one-pot three-component condensation reaction. This involves the reaction of 4-chloroaniline, an aromatic aldehyde, and barbituric acid under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar multicomponent reactions. The use of low transition temperature mixtures as solvents has been explored to enhance the efficiency and sustainability of the process . These methods are advantageous due to their simplicity, high atom economy, and minimal waste production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 5-(4-chlorophenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is studied for its potential biological activities
Medicine
The compound’s potential therapeutic properties make it a candidate for drug development. Its ability to interact with biological targets suggests it could be developed into medications for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 5-(4-chlorophenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-b]quinoline derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.
Benzo[h]pyrano[2,3-b]quinoline derivatives: These compounds also feature fused ring systems and are studied for their diverse biological properties.
Uniqueness
What sets 5-(4-chlorophenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione apart is its specific combination of functional groups and fused rings
Properties
Molecular Formula |
C19H18ClN3O3 |
---|---|
Molecular Weight |
371.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-1,3-dimethyl-7,8,9,10-tetrahydro-5H-pyrimido[4,5-b]quinoline-2,4,6-trione |
InChI |
InChI=1S/C19H18ClN3O3/c1-22-17-16(18(25)23(2)19(22)26)14(10-6-8-11(20)9-7-10)15-12(21-17)4-3-5-13(15)24/h6-9,14,21H,3-5H2,1-2H3 |
InChI Key |
VFBNPTZTAKXDGJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)Cl)C(=O)N(C1=O)C |
Origin of Product |
United States |
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